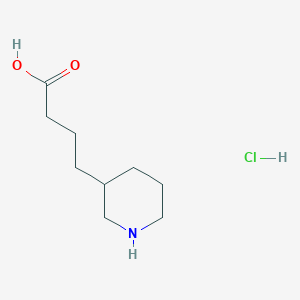![molecular formula C14H18N4O2 B13498225 tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a phenyl ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate typically involves the following steps:
Formation of the 4-methyl-4H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and aldehydes under oxidative conditions.
Attachment of the triazole ring to the phenyl ring: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the triazole ring to the phenyl ring.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the phenyl-triazole intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study the function of various biomolecules.
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound features a similar carbamate group but with a different heterocyclic ring.
4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)one: This compound has a similar triazole ring but with different substituents.
Uniqueness: tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate is unique due to the specific combination of the tert-butyl group, the triazole ring, and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18N4O2 |
|---|---|
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
tert-butyl N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-11-7-5-10(6-8-11)12-17-15-9-18(12)4/h5-9H,1-4H3,(H,16,19) |
InChI-Schlüssel |
BYFZHJWWFZPEDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


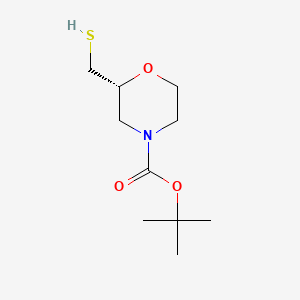
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)

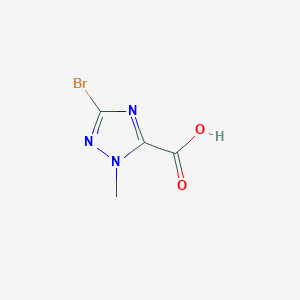
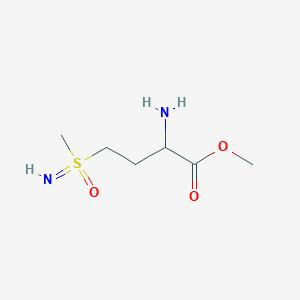
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
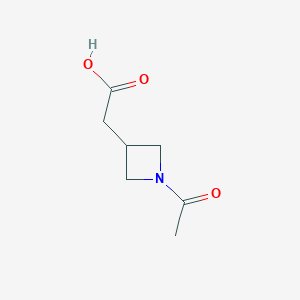

![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)

![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)

